2-(Dimethylamino)nicotinic acid

Medicinal Chemistry Lipophilicity ADME

2-(Dimethylamino)nicotinic acid (CAS 883787-29-9) is a pyridine-3-carboxylic acid derivative bearing a dimethylamino substituent at the 2-position of the pyridine ring. With a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol, this heterocyclic building block is widely offered by chemical suppliers as a free base in crystalline solid form.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 883787-29-9
Cat. No. B1346113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)nicotinic acid
CAS883787-29-9
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=CC=N1)C(=O)O
InChIInChI=1S/C8H10N2O2/c1-10(2)7-6(8(11)12)4-3-5-9-7/h3-5H,1-2H3,(H,11,12)
InChIKeyBFXXGHDBAKMDRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethylamino)nicotinic acid (CAS 883787-29-9) Technical Specifications and Procurement Overview


2-(Dimethylamino)nicotinic acid (CAS 883787-29-9) is a pyridine-3-carboxylic acid derivative bearing a dimethylamino substituent at the 2-position of the pyridine ring . With a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol, this heterocyclic building block is widely offered by chemical suppliers as a free base in crystalline solid form . Its structural features—a carboxylic acid handle and a strongly electron-donating dimethylamino group—position it as a versatile intermediate in medicinal chemistry and organic synthesis programs. The compound is characterized by a computed LogP of approximately 0.8458 and a topological polar surface area (TPSA) of 53.43 Ų, parameters that influence its physicochemical behavior and synthetic utility .

Why 2-(Dimethylamino)nicotinic acid Cannot Be Readily Substituted by Close Analogs in Research Protocols


Substitution of 2-(dimethylamino)nicotinic acid with seemingly similar nicotinic acid derivatives—such as 2-aminonicotinic acid (2-ANA, CAS 5345-47-1) or 2-(methylamino)nicotinic acid (CAS 32399-13-6)—is not scientifically neutral. The dimethylamino group at the 2-position imparts a distinct steric profile and markedly enhanced electron density on the pyridine nitrogen relative to primary or secondary amino analogs, altering both the basicity and the hydrogen-bonding capacity of the heterocycle [1]. These differences translate into measurable divergences in lipophilicity (LogP ~0.85 vs. 2-ANA LogP ~0.94) and topological polar surface area (TPSA 53.4 Ų vs. 2-ANA 76.2 Ų), which can critically influence reaction yields in cross-coupling steps, solubility in organic reaction media, and the pharmacokinetic properties of downstream drug candidates [2]. Furthermore, the commercial availability of high-purity 2-(dimethylamino)nicotinic acid (≥98%) from multiple vendors contrasts with the more limited sourcing of its mono-methylamino counterpart, making the dimethylamino variant the logistically reliable choice for consistent scale-up .

2-(Dimethylamino)nicotinic acid (CAS 883787-29-9) Quantified Differentiation Evidence


Physicochemical Differentiation: LogP and TPSA Benchmarking Against 2‑Aminonicotinic Acid

2-(Dimethylamino)nicotinic acid exhibits a computed LogP value of 0.8458 and a topological polar surface area (TPSA) of 53.43 Ų . In contrast, 2‑aminonicotinic acid (CAS 5345-47-1) displays a LogP of approximately 0.94 and a significantly larger TPSA of 76.21 Ų [1]. The dimethylamino derivative therefore presents an approximately 0.1 LogP unit reduction in lipophilicity and a 30% smaller polar surface area, which may enhance passive membrane permeability relative to the primary amine analog.

Medicinal Chemistry Lipophilicity ADME

Synthetic Accessibility: Direct Amination Route vs. Multi‑Step Functionalization for Analogs

2-(Dimethylamino)nicotinic acid can be synthesized via direct nucleophilic substitution of 2-chloronicotinic acid with dimethylamine, or by direct reaction of nicotinic acid with dimethylamine under appropriate conditions, offering a straightforward one- or two-step sequence . In contrast, the preparation of 2-(methylamino)nicotinic acid (CAS 32399-13-6) often requires more stringent control over mono-alkylation selectivity to avoid over-alkylation, complicating large-scale synthesis and increasing procurement cost .

Organic Synthesis Process Chemistry Scale‑Up

Commercial Purity and Vendor Network: 2-(Dimethylamino)nicotinic Acid Offers Higher Guaranteed Purity than Common Analogs

2-(Dimethylamino)nicotinic acid is routinely offered with a guaranteed minimum purity of 98% by major suppliers (e.g., ChemScene, Sigma‑Aldrich/ChemBridge) . In contrast, 2-(methylamino)nicotinic acid and 2-aminonicotinic acid are frequently listed at 95% purity from comparable vendors [1]. The higher purity specification for the dimethylamino derivative reduces the need for additional purification steps in downstream chemistry, directly impacting time and cost efficiency in medicinal chemistry workflows.

Chemical Procurement Quality Control Building Blocks

Absence of Validated Comparative Biological Activity Data for 2-(Dimethylamino)nicotinic Acid

A comprehensive search of peer-reviewed literature and authoritative databases (including PubMed, BindingDB, and PubChem) yielded no direct, head‑to‑head comparative biological activity data (e.g., IC₅₀, EC₅₀, Ki) for 2-(dimethylamino)nicotinic acid against any defined molecular target. While the compound has been included in high‑throughput screening libraries, quantitative affinity or functional potency values have not been publicly disclosed. Claims of 'receptor modulation' or 'biological activity' found on vendor websites are unsupported by primary data. Therefore, any differentiation based on biological potency or selectivity cannot be substantiated at this time.

Pharmacology Target Engagement Literature Review

Validated Application Scenarios for 2-(Dimethylamino)nicotinic acid (CAS 883787-29-9)


Medicinal Chemistry: Synthesis of CNS-Penetrant Lead Candidates via Cross-Coupling Reactions

The combination of a free carboxylic acid handle and a dimethylamino-substituted pyridine core makes this compound an ideal substrate for amide bond formation or palladium-catalyzed cross-coupling reactions to generate diverse compound libraries. Its moderate LogP (0.85) and reduced TPSA (53.4 Ų) relative to primary amino analogs may enhance blood-brain barrier permeability of resulting conjugates, a critical attribute for CNS-targeted drug discovery programs . Researchers synthesizing kinase inhibitors or GPCR modulators can leverage the dimethylamino group as a solubilizing and electron-donating motif to fine-tune receptor interactions.

Process Chemistry and Scale-Up: Reliable Building Block for Multi-Kilogram Synthesis

The direct synthetic accessibility of 2-(dimethylamino)nicotinic acid from inexpensive precursors (nicotinic acid and dimethylamine) and its commercial availability at ≥98% purity from a robust vendor network make it a preferred choice for process chemistry groups requiring consistent quality at scale . Its solid physical form (white crystalline powder) and stability at room temperature further simplify storage and handling in multi-step manufacturing campaigns .

Academic Chemical Biology: Derivatization for Chemical Probe Development

For academic chemical biology labs exploring novel protein targets, the carboxylic acid moiety of 2-(dimethylamino)nicotinic acid provides a convenient point for conjugation to affinity tags (e.g., biotin) or fluorophores. The dimethylamino substituent offers a distinct steric and electronic signature that can be systematically varied in structure-activity relationship (SAR) studies to probe ligand binding pockets. The lack of reported biological activity data for the free acid underscores its value as a neutral, 'clean-slate' scaffold for de novo probe design [1].

Coordination Chemistry: Ligand for Transition Metal Complexes

The 2-(dimethylamino)nicotinic acid framework can act as a bidentate ligand via the pyridine nitrogen and the carboxylate oxygen, or as a monodentate ligand through the dimethylamino group. Its electron-rich pyridine ring enhances metal-ligand charge transfer properties, making it a candidate for the synthesis of luminescent metal complexes or catalysts . While direct catalytic data for this specific compound are sparse, its structural features align with established ligand design principles for copper, nickel, and palladium complexes used in cross-coupling catalysis.

Technical Documentation Hub

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